![molecular formula C7H9ClN2O2S B2421053 N-(3-amino-4-chlorophenyl)methanesulfonamide CAS No. 77947-01-4](/img/structure/B2421053.png)
N-(3-amino-4-chlorophenyl)methanesulfonamide
Overview
Description
N-(3-amino-4-chlorophenyl)methanesulfonamide (also known as SN-6) is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Scientific Research Applications
- Research : New sulfonamide-based indole derivatives, including those derived from N-(3-amino-4-chlorophenyl)methanesulfonamide, have been synthesized. These compounds were screened for antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus megaterium) and Gram-negative bacteria (Klebsiella pneumonia, Escherichia coli, Salmonella typhiae, Shigella sp., Enterobacter aerogenes). Notably, the compound exhibited good activity against Staphylococcus aureus and Klebsiella pneumonia .
- Role of N-(3-amino-4-chlorophenyl)methanesulfonamide : As part of the indole family, this compound contributes to drug design and therapeutic development .
- Availability : Researchers can obtain N-(3-amino-4-chlorophenyl)methanesulfonamide for proteomics studies from suppliers like Santa Cruz Biotechnology .
- Role of N-(3-amino-4-chlorophenyl)methanesulfonamide : As a derivative of indole, this compound contributes to the rich landscape of heterocyclic compounds used in drug design .
- Applications : Enzyme inhibition studies are essential for drug discovery and understanding metabolic pathways .
Antimicrobial Activity
Medicinal Chemistry
Proteomics Research
Heterocyclic Chemistry
Enzyme Inhibition Studies
Chemical Biology
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHASNCRXYVDAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-chlorophenyl)methanesulfonamide |
Synthesis routes and methods
Procedure details
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